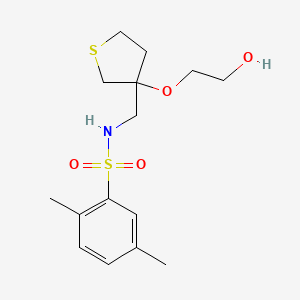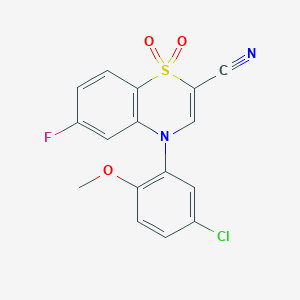
N-(3-methylbutyl)-6-(4-methylphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-6-(4-methylphenyl)nicotinamide, also known as SIRT6 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Metabolic Regulation and Disease Therapy
Nicotinamide N-methyltransferase (NNMT) Regulation : NNMT, which methylates nicotinamide to produce N1-methylnicotinamide (MNAM), plays a significant role in metabolic regulation, particularly in the liver. Its expression correlates with metabolic parameters in both mice and humans. Suppression of hepatic NNMT expression alters glucose and cholesterol metabolism, suggesting its potential as a target for metabolic disease therapy. Increased NNMT expression or MNAM levels stabilize sirtuin 1 protein, required for their metabolic benefits, indicating a novel regulatory pathway for vitamin B3 with therapeutic potential (Hong et al., 2015).
Cancer Research
Epigenetic Remodeling in Cancer : NNMT overexpression in various human cancers contributes to tumorigenesis by impairing the methylation potential of cancer cells. This leads to an altered epigenetic state, characterized by hypomethylated histones and heightened expression of pro-tumorigenic genes. This finding establishes a mechanistic link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya et al., 2013).
Adipose Tissue and Homocysteine
Adipose Tissue as a Source of NNMT : Apart from the liver, adipose tissue expresses high amounts of NNMT, contributing to the methylation of nicotinamide. NNMT activity in adipose tissue influences homocysteine levels, an atherogenic product, suggesting implications for cardiovascular health. Nicotinic acid treatment, used for lowering plasma lipid levels, induces NNMT activity in adipose tissue, pointing to NNMT's role in metabolic processes beyond liver detoxification reactions (Riederer et al., 2009).
Therapeutic Development
Bisubstrate Inhibitors of NNMT : The discovery of potent bisubstrate NNMT inhibitors opens new avenues for therapeutic interventions against diseases characterized by abnormal NNMT activity. These inhibitors, characterized in biochemical, biophysical, and structural studies, show promise for treating metabolic disorders, obesity, and cancer. The first crystal structure of human NNMT with a small-molecule inhibitor has been obtained, guiding the development of more potent and selective inhibitors (Babault et al., 2018).
Additional Insights
Role in DNA Damage Repair : Nicotinamide stimulates DNA repair in human lymphocytes following damage, indicating its potential in enhancing cellular resilience to genotoxic stress. This property may be leveraged in developing strategies for cancer prevention and therapy, highlighting nicotinamide's versatility beyond its metabolic functions (Berger & Sikorski, 1980).
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3S/c1-23-15-4-2-10(17)6-13(15)20-9-12(8-19)24(21,22)16-5-3-11(18)7-14(16)20/h2-7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZCFLZEHNQLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-6-(4-methylphenyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

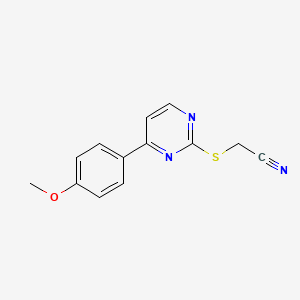
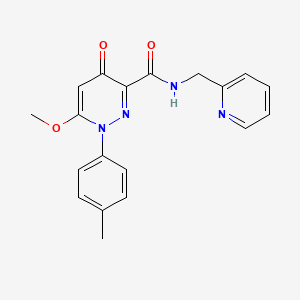
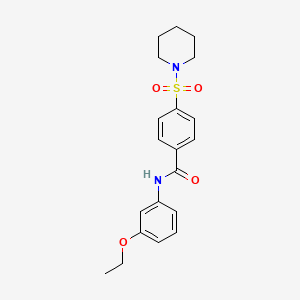
![N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2611391.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2611392.png)
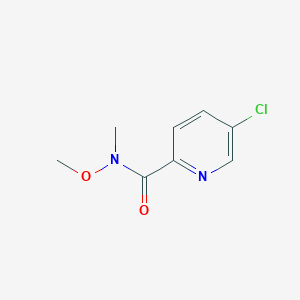
![4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine](/img/structure/B2611397.png)
![Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone](/img/structure/B2611398.png)

![3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2611403.png)
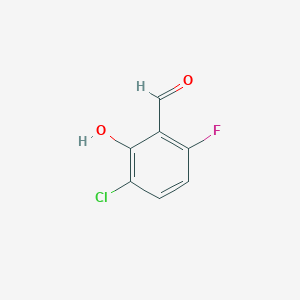
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2611407.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B2611408.png)
